molecular formula C12H17NO3 B14834477 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B14834477
M. Wt: 223.27 g/mol
InChI Key: BGJIZKRRAWAWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxy group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, making it less versatile in certain reactions.

    2-Isopropoxy-N,N-dimethylbenzamide:

Uniqueness

3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both hydroxy and isopropoxy groups, which enhance its reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-9(12(15)13(3)4)6-5-7-10(11)14/h5-8,14H,1-4H3

InChI Key

BGJIZKRRAWAWRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.